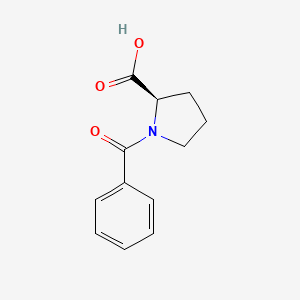

(2R)-1-benzoylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKQWFHJOBBAO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Solubility of (2R)-1-benzoylpyrrolidine-2-carboxylic acid in Organic Solvents

An In-Depth Technical Guide

Abstract

(2R)-1-benzoylpyrrolidine-2-carboxylic acid, a key chiral building block in medicinal chemistry, possesses physicochemical properties that are critical to its application in synthesis, purification, and formulation. Among these, thermodynamic solubility is a fundamental parameter that dictates the maximum amount of the compound that can be dissolved in a solvent at equilibrium. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the thermodynamic solubility of this molecule in various organic solvents. We delve into the thermodynamic principles governing the dissolution process, explore the key molecular and environmental factors influencing solubility, and present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method coupled with HPLC-UV analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately measure this crucial property.

Introduction: The Central Role of Thermodynamic Solubility

This compound, also known as N-benzoyl-L-proline, is a derivative of the amino acid L-proline. Its rigid, chiral pyrrolidine ring and functional handles (a carboxylic acid and a benzoyl amide) make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The efficiency of processes such as reaction optimization, crystallization-based purification, and formulation development hinges on a precise understanding of its solubility.

It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often a high-throughput screening measurement that can overestimate the true solubility due to the formation of supersaturated solutions, particularly when using DMSO stock solutions.[1] Thermodynamic solubility , the focus of this guide, represents the true equilibrium state and is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a given temperature and pressure.[2] This value is a critical determinant of a drug candidate's potential bioavailability and is indispensable for robust formulation and process chemistry.[3][4]

This guide will provide the foundational knowledge and practical methodology to confidently determine the thermodynamic solubility of this compound.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). A substance dissolves spontaneously if the overall ΔG of the process is negative.[5][6] The Gibbs free energy equation provides the framework for understanding this balance:

ΔG°dissolution = ΔH°dissolution – TΔS°dissolution

Where:

-

ΔG°dissolution is the Gibbs free energy of dissolution. A negative value indicates a spontaneous (favorable) process.[5]

-

ΔH°dissolution is the enthalpy of dissolution, representing the net heat absorbed or released.

-

T is the absolute temperature in Kelvin.

-

ΔS°dissolution is the entropy of dissolution, representing the change in disorder of the system.

The dissolution process can be conceptually broken down into three key energetic steps.[7][8]

-

Breaking Solute-Solute Interactions (ΔHlattice) : Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice. This step is always endothermic (ΔH > 0).[6]

-

Breaking Solvent-Solvent Interactions (ΔHcavity) : Energy is needed to create a cavity within the solvent to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).

-

Forming Solute-Solvent Interactions (ΔHsolvation) : Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (ΔH < 0).

The overall enthalpy of dissolution (ΔH°dissolution) is the sum of these steps. Concurrently, the entropy (disorder) of the system typically increases as the highly ordered solid becomes dispersed in the solvent, making the TΔS° term favorable for dissolution.[5][7]

Caption: The energy balance in the dissolution process.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its own structure and the properties of the solvent.

Solute Physicochemical Properties

-

Molecular Structure : The molecule contains distinct polar and non-polar regions.

-

Carboxylic Acid (-COOH) : This group is highly polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[9][10]

-

Benzoyl Group (C₆H₅CO-) : This aromatic amide portion is largely non-polar and hydrophobic, contributing to solubility in less polar or aromatic solvents.

-

Pyrrolidine Ring : This saturated heterocycle has intermediate polarity.

-

-

Chirality : As a single enantiomer ((2R)-), the molecule packs into a specific, non-centrosymmetric crystal lattice. The strength of this lattice (lattice energy) directly impacts solubility. It's important to note that racemic mixtures can sometimes have different solubilities than their pure enantiomeric counterparts due to different crystal packing arrangements (e.g., forming a racemic compound vs. a conglomerate).[11]

-

Crystalline Form (Polymorphism) : The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a different thermodynamic solubility. The most stable polymorph will always have the lowest solubility at a given temperature.

Solvent Properties

The principle of "like dissolves like" is the primary guide for predicting solubility.[10][12]

-

Polarity : Polar solvents will interact favorably with the carboxylic acid group, while non-polar solvents will interact better with the benzoyl moiety.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can hydrogen bond with the solute's carboxylic acid, leading to strong solute-solvent interactions and generally higher solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) : These solvents have dipole moments and can accept hydrogen bonds, but they cannot donate them. They are expected to be effective solvents, though perhaps less so than protic ones.

-

Non-Polar Solvents (e.g., Toluene, Hexane) : Solubility is expected to be low in these solvents, as they cannot effectively solvate the polar carboxylic acid group.

-

System Conditions

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[9][13] The additional thermal energy helps overcome the solute's lattice energy and increases the rate and extent of dissolution.[13] This relationship is crucial for processes like recrystallization.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it is a direct measurement of the equilibrium state.[1] The procedure is designed to ensure that the solvent becomes fully saturated and that this equilibrium is maintained during sampling.

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and pipettes

-

HPLC system with a UV detector

Protocol:

-

Preparation : Add an excess amount of solid this compound to a glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.[14]

-

Solvent Addition : Add a precise volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[3][15]

-

Phase Separation : After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. To ensure complete removal of solid particles, which could otherwise dissolve during subsequent steps and falsely elevate the result, the supernatant must be clarified. This is best achieved by:

-

Centrifugation : Centrifuge the vial at high speed.

-

Filtration : Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

-

-

Sample Preparation for Analysis : Immediately after clarification, accurately pipette a known volume of the clear, saturated solution and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the analytical calibration curve.

-

Quantification : Analyze the diluted sample using a validated HPLC-UV method.[16][17] A reverse-phase C18 column is often suitable. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Causality and Self-Validation

-

Why Excess Solid? To ensure the solution is truly saturated, a solid phase must be in equilibrium with the liquid phase. Visually confirming the presence of undissolved solid at the end of the experiment validates this condition.[14]

-

Why Long Incubation? Dissolution can be slow. Short incubation times may only yield a kinetic solubility value. A 24-48 hour period allows the system to overcome kinetic barriers and reach the lowest energy state, which is true thermodynamic equilibrium.[3][15]

-

Why Constant Temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout equilibration and sampling is critical for reproducibility and accuracy.[9]

Data Presentation

The following table presents representative (hypothetical) solubility data for this compound in a range of organic solvents at 25 °C, illustrating the principles discussed.

| Solvent | Solvent Type | Polarity Index | H-Bonding | Expected Solubility (mg/mL) |

| Methanol | Polar Protic | 5.1 | Donor/Acceptor | ~150 - 250 |

| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | ~100 - 200 |

| Acetone | Polar Aprotic | 5.1 | Acceptor | ~80 - 150 |

| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | ~50 - 100 |

| Ethyl Acetate | Intermediate | 4.4 | Acceptor | ~20 - 50 |

| Dichloromethane | Non-Polar | 3.1 | None | ~5 - 15 |

| Toluene | Non-Polar | 2.4 | None | < 5 |

| Hexane | Non-Polar | 0.1 | None | < 1 |

Interpretation of Trends: The data clearly demonstrates the "like dissolves like" principle. The highest solubility is observed in polar protic solvents (methanol, ethanol) that can effectively hydrogen bond with the carboxylic acid group. Polar aprotic solvents also show good solvating power. As the solvent polarity and hydrogen bonding ability decrease (e.g., ethyl acetate, toluene, hexane), the solubility drops significantly, as these solvents cannot effectively overcome the solute's crystal lattice energy.

Conclusion

The thermodynamic solubility of this compound is a multifaceted property governed by the delicate balance of enthalpy and entropy. Its determination requires a robust experimental approach that ensures true equilibrium is achieved. The shake-flask method, when meticulously executed and coupled with a precise analytical technique like HPLC, provides reliable and accurate data. A thorough understanding of how the interplay between the solute's structure, solvent properties, and temperature influences solubility is paramount for scientists in process chemistry and pharmaceutical development, enabling them to make informed decisions in purification, synthesis, and formulation design.

References

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

University of Waterloo. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Fiveable. (n.d.). Free Energy of Dissolution | AP Chemistry. Retrieved from [Link]

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology, 59(9), 1275-1281.

-

Fiveable. (n.d.). 9.6 Free Energy of Dissolution - AP Chem. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Save My Exams. (2024). Free Energy of Dissolution (College Board AP® Chemistry): Study Guide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Carboxylic Acids in NaHCO3. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

Khan Academy. (n.d.). Free energy of dissolution. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Jain, C. R., & Patil, R. D. (2023). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-17.

-

University of Wisconsin-River Falls. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172.

- Gavezzotti, A. (2015). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design, 15(10), 4844-4853.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ResearchGate. (2018). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved from [Link]

- Tokyo University of Agriculture and Technology. (2023).

-

Journal of the American Chemical Society. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Retrieved from [Link]

-

Solubility of Things. (n.d.). Proline. Retrieved from [Link]

- ChemRxiv. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.

-

ResearchGate. (2021). Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). (2R)-1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

GitHub Pages. (n.d.). Thermodynamic mechanism for solution phase chiral amplification via a lattice model. Retrieved from [Link]

-

ACS Publications. (2019). Solubility Behavior and Data Modeling of l-Proline in Different Neat and Binary Solvent Systems. Retrieved from [Link]

- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. sciforum.net [sciforum.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. fiveable.me [fiveable.me]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. quora.com [quora.com]

- 15. enamine.net [enamine.net]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. ijpsr.com [ijpsr.com]

Crystal structure analysis of (2R)-1-benzoylpyrrolidine-2-carboxylic acid

Technical Whitepaper: Crystallographic Characterization of (2R)-1-Benzoylpyrrolidine-2-carboxylic Acid

Executive Summary

This guide details the structural analysis of This compound (commonly referred to as N-Benzoyl-D-proline ). As the unnatural enantiomer of the proteinogenic L-proline derivative, this compound serves as a critical chiral resolving agent and a scaffold in peptidomimetic drug design.

The core objective of this analysis is not merely to confirm connectivity but to unequivocally establish the absolute configuration (AC) as (

Molecular Context & Stereochemistry

Before initiating diffraction experiments, one must understand the conformational landscape of the molecule.

-

Chirality: The (2R) designation indicates the stereocenter at the C2 position of the pyrrolidine ring has the

configuration (D-proline backbone). -

Amide Rotamerism: The N-C(carbonyl) bond exhibits restricted rotation. In solution, both cis and trans rotamers exist in equilibrium.[1] In the solid state, packing forces typically select the trans conformer (torsion angle

) to minimize steric repulsion between the phenyl ring and the C

Experimental Protocol

The following workflow ensures high-fidelity data suitable for publication and regulatory submission.

Synthesis & Purification

-

Method: Schotten-Baumann benzoylation.[2]

-

Reaction: D-Proline is treated with benzoyl chloride in basic aqueous media (

) at -

Purification: Acidification precipitates the crude product, which is then recrystallized.

Crystallization Strategy

Single-crystal growth is the bottleneck. For N-acyl prolines, avoiding twinning is paramount.

| Parameter | Protocol | Rationale |

| Solvent System | Ethanol/Water (80:20) or Ethyl Acetate/Hexane | Polar protic solvents encourage H-bond networking; slow evaporation yields prismatic crystals. |

| Method | Slow Evaporation at | Lower temperature reduces kinetic energy, minimizing defect incorporation during nucleation. |

| Target Size | Optimal for X-ray beam cross-section (minimizes absorption while maximizing diffraction volume). |

Data Collection (XRD)

-

Radiation Source: Cu-K

(-

Why Cu? For light atom structures (C, H, N, O), Molybdenum (Mo) radiation often yields negligible anomalous scattering. Copper radiation maximizes the anomalous signal (

), allowing for the determination of absolute structure (Flack parameter) without heavy atom derivatization.

-

-

Temperature: 100 K (Cryostream). Freezes ring puckering motions and reduces thermal diffuse scattering.

Structural Solution & Refinement

Workflow Visualization

Figure 1: Critical path from chemical synthesis to validated crystallographic model.

Space Group Determination

As a chiral molecule, this compound must crystallize in a non-centrosymmetric space group.

-

Expected Space Group: Orthorhombic

(No. 19). -

Unit Cell: Typical dimensions for benzoyl-proline derivatives are

Å,

Refinement Metrics (Validation)

A reliable structure must meet these criteria:

-

(Work):

-

Goodness of Fit (GooF): 0.9 – 1.1

-

Flack Parameter (

):-

(within

- : Inverted structure (Model is 2S, data is 2R).

-

Note: If the Flack parameter is inconclusive (

), the crystal may be a racemate twin or the anomalous signal is too weak.

-

(within

Structural Analysis & Results

Conformation Analysis

Upon solving the structure, two key geometrical features define the molecule's bioactivity profile:

-

Amide Geometry: The amide bond (

) will likely adopt the trans conformation.-

Metric: Torsion angle

should be -

Reasoning: This places the bulky phenyl group anti to the pyrrolidine ring, reducing steric clash.

-

-

Pyrrolidine Ring Pucker: The five-membered ring is rarely planar.

-

Metric: Look for C

-exo or C

-

Supramolecular Architecture (H-Bonding)

Unlike simple carboxylic acids that form centrosymmetric dimers (R2,2(8)), N-acyl amino acids often form catemers (infinite chains).

-

Donor: Carboxylic Acid -OH

-

Acceptor: Amide Carbonyl (C=O) of a neighboring molecule (symmetry operation

). -

Result: A helical or zigzag chain running along the crystallographic screw axis (

).

Figure 2: The predicted C(5) or C(7) catemeric hydrogen-bonding motif common in N-acyl prolines.

References

-

Meng, F. T., et al. (2004). "Structure of N-benzoyl-L-proline." Acta Crystallographica Section E, 60(10), o1855-o1856. (Describes the L-enantiomer; the (2R) data will be the enantiomorph).

-

Flack, H. D. (1983).[5] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (The foundational method for determining absolute configuration).

-

Görbitz, C. H. (2025). "Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids." ResearchGate.[6][7] (Provides comparative analysis of hydrophobic amino acid packing).

-

BenchChem. (2025). "Technical Guide to the Synthesis and Structural Characterization of N-Benzoyl-L-proline." (General synthesis protocols for benzoyl prolines).

-

Schnitzer, T., & Trapp, N. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." ETH Zurich Research Collection. (Detailed analysis of proline ring puckering and amide bond isomerism).

Sources

- 1. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Proline conformations in linear peptides. Structure determination of the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Peptide Coupling Protocols for (2R)-1-Benzoylpyrrolidine-2-carboxylic Acid

Abstract & Core Challenge

This guide details the optimization of amide bond formation involving (2R)-1-benzoylpyrrolidine-2-carboxylic acid (N-benzoyl-D-proline). Unlike standard Fmoc- or Boc-protected amino acids, this substrate presents a unique synthetic challenge: high susceptibility to racemization .

The presence of the

This application note provides three validated protocols designed to balance coupling efficiency with the preservation of the (2R) configuration.

Mechanistic Insight: The Oxazolone Pathway

Understanding the failure mode is critical for protocol selection. In standard peptide synthesis, urethane groups (Fmoc/Boc) suppress oxazolone formation. However, the

Figure 1: Racemization Mechanism via 5(4H)-Oxazolone

Caption: The N-benzoyl oxygen attacks the activated carboxylate, forming the oxazolone. Bases (e.g., TEA, DIPEA) can remove the acidic

Protocol Selection Guide

Select the protocol based on your specific downstream requirements and scale.

| Feature | Protocol A: T3P® (Propylphosphonic Anhydride) | Protocol B: HATU / Collidine | Protocol C: Mixed Anhydride (IBCF) |

| Primary Use Case | High Chiral Purity (Recommended) | Sterically hindered amines | Large-scale / Cost-sensitive |

| Coupling Efficiency | High | Very High | Moderate |

| Racemization Risk | Lowest (<1%) | Moderate (requires control) | Low (if T < -15°C) |

| Reagents | T3P (50% in EtOAc/DMF), Pyridine/NMM | HATU, TMP (Collidine) | Isobutyl chloroformate, NMM |

| By-products | Water-soluble (easy workup) | Tetramethylurea (difficult removal) | CO₂, Isobutanol |

Experimental Protocols

Protocol A: Low-Epimerization Coupling via T3P (Recommended)

Rationale: T3P acts as a kinetic trap. It activates the acid efficiently but does not generate a leaving group that stabilizes the oxazolone as strongly as uronium salts. It performs best with weaker bases like pyridine or N-methylmorpholine (NMM), which are less likely to abstract the

Materials:

-

This compound (1.0 equiv)

-

Amine coupling partner (1.1 equiv)

-

T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)

-

Base: Pyridine (2.5 equiv) or NMM (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step:

-

Dissolution: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

-

Cooling: Cool the mixture to 0 °C .

-

Base Addition: Add Pyridine (2.5 equiv) dropwise. Note: Do not use TEA or DIPEA if chirality is critical.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Workup: T3P by-products are water-soluble. Wash organic layer with water (x2), 0.5 M HCl (to remove pyridine), sat. NaHCO₃, and brine.

-

Validation: Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling via HATU

Rationale: For extremely unreactive amines where T3P fails, HATU is necessary. To mitigate racemization, we substitute strong bases (DIPEA) with 2,4,6-Collidine (TMP) , a weaker, sterically hindered base that is less efficient at proton abstraction.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 equiv)

-

HATU (1.0 – 1.1 equiv)

-

Base: 2,4,6-Collidine (2.0 – 3.0 equiv)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Pre-activation (Short): Dissolve the acid (1.0 equiv) and HATU (1.0 equiv) in DMF at 0 °C .

-

Base Addition: Immediately add Collidine (1.0 equiv). Stir for only 1–2 minutes . Warning: Prolonged pre-activation increases oxazolone formation.

-

Coupling: Add the amine (1.0 equiv) followed by the remaining Collidine (1.0–2.0 equiv).

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 0.5M HCl, and NaHCO₃.

Protocol C: Mixed Anhydride (Isobutyl Chloroformate)

Rationale: Classical method suitable for scale-up. Strictly temperature-controlled to prevent disproportionation and racemization.

Step-by-Step:

-

Dissolve acid (1.0 equiv) and NMM (1.1 equiv) in THF/DCM.

-

Cool to -15 °C to -20 °C (Critical parameter).

-

Add Isobutyl chloroformate (IBCF) (1.0 equiv) dropwise. Stir for 15 min.

-

Add amine (1.0 equiv) as a solution in THF/DCM.

-

Maintain < -10 °C for 1 hour, then warm to RT.

Quality Control & Validation

To verify the integrity of the (2R) stereocenter, chiral HPLC or NMR analysis using a chiral shift reagent is required.

Chiral HPLC Method (Example):

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (80:20 or 90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzoyl chromophore).

-

Expectation: The (2R) enantiomer typically elutes distinctly from the (2S) epimer. Synthesize a small amount of the racemic standard (using DIPEA/HATU with long pre-activation) to confirm separation.

Figure 2: Protocol Decision Tree

Caption: Logic flow for selecting the optimal coupling reagent based on steric hindrance and production scale.

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews.[3] Link Context: Establishes T3P as a superior reagent for minimizing epimerization in chiral substrates.[2]

-

Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link Context: Discusses the role of base strength (Collidine vs DIPEA) in racemization suppression.[4]

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[3] Link Context: Comprehensive review of HATU/HOAt mechanisms and the oxazolone racemization pathway.

-

Benoiton, N. L. (1983). Oxazolone Formation and Racemization in Peptide Synthesis. Biopolymers. Link Context: Foundational text on why N-acyl amino acids racemize faster than N-urethane amino acids.

Sources

Synthesis of chiral building blocks from N-benzoyl-D-proline

Application Note: Strategic Synthesis of Chiral Scaffolds from N-Benzoyl-D-Proline

Executive Summary

While L-proline is ubiquitous in nature, its enantiomer, D-proline , is a high-value scaffold in modern drug discovery, particularly for the synthesis of metabolically stable peptidomimetics and protease inhibitors. The protection of D-proline with a benzoyl group (N-benzoyl-D-proline) creates a rigid, lipophilic building block that directs stereochemistry in subsequent nucleophilic additions.

This guide details a validated workflow for transforming raw D-proline into versatile chiral ketones via the N-Benzoyl-D-Proline Weinreb Amide pathway. Unlike standard protocols, this guide emphasizes the chelation-controlled mechanisms that prevent racemization and ensure high enantiomeric excess (ee).

Strategic Overview & Workflow

The synthesis follows a linear, three-stage cascade. The critical quality attribute (CQA) at each stage is the preservation of the chiral center at C2.

Figure 1: Strategic workflow for the conversion of D-Proline to Chiral Ketones.

Module 1: Scalable Synthesis of N-Benzoyl-D-Proline

Objective: To protect the secondary amine of D-proline while strictly preventing racemization using Schotten-Baumann conditions.

Mechanism & Rationale

The reaction utilizes a biphasic system (Water/DCM or Water/Ether) with sodium hydroxide.

-

Why Schotten-Baumann? The aqueous base acts as a scavenger for the HCl byproduct.[1][2] Crucially, keeping the temperature low (0–5°C) and the pH controlled prevents the base-catalyzed racemization of the

-proton, which is a common failure mode in amino acid acylation.

Protocol A: Schotten-Baumann Acylation[3]

Reagents:

-

D-Proline (1 equiv.)[3]

-

Benzoyl Chloride (1.1 equiv.)

-

NaOH (2.5 equiv., 2M solution)

-

Solvent: Water (primary), Diethyl Ether (optional wash)

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve D-Proline (11.5 g, 100 mmol) in 2M NaOH (125 mL). Cool the solution to 0–5°C in an ice bath.

-

Acylation: Add Benzoyl Chloride (12.8 mL, 110 mmol) dropwise over 30 minutes.

-

Critical Control: Vigorous stirring is essential to disperse the immiscible benzoyl chloride. Monitor internal temperature; do not exceed 10°C.[4]

-

-

Reaction: Remove the ice bath and stir at room temperature for 1 hour. The solution should remain basic (check with litmus; pH > 10).

-

Workup (Purification):

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted benzoyl chloride (this prevents benzoic acid contamination later).

-

Acidification: Cool the aqueous phase back to 0°C. Slowly acidify with concentrated HCl to pH 2–3 .

-

Crystallization: The product, N-Benzoyl-D-Proline, will precipitate as a white solid. Stir at 0°C for 30 minutes to maximize yield.

-

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

Expected Data:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 85 – 92% | High efficiency expected. |

| Appearance | White Crystalline Solid | |

| Melting Point | 158 – 160°C | Matches L-isomer magnitude. |

| Optical Rotation |

Module 2: The Gateway – Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to the N-methoxy-N-methylamide (Weinreb amide).

Mechanism & Rationale

We utilize 1,1'-Carbonyldiimidazole (CDI) for activation.

-

Why CDI? Unlike DCC/EDC, CDI generates only CO₂ and imidazole as byproducts, simplifying purification. It avoids the formation of difficult-to-remove urea derivatives.

-

The Chelation Effect: The resulting Weinreb amide is unique because the methoxy oxygen and the carbonyl oxygen form a stable 5-membered chelate with metal ions (Mg²⁺, Li⁺), preventing the "over-addition" of nucleophiles in the next step.

Protocol B: CDI-Mediated Coupling

Reagents:

-

N-Benzoyl-D-Proline (from Module 1)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv.)

-

N,O-Dimethylhydroxylamine HCl (1.1 equiv.)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Activation: Dissolve N-Benzoyl-D-Proline (10 mmol) in anhydrous DCM (50 mL) under Nitrogen. Add CDI (11 mmol) in one portion.

-

Observation: Evolution of CO₂ gas will occur. Stir for 30 minutes until gas evolution ceases.

-

-

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) directly to the reaction mixture. Stir at room temperature for 3–5 hours.

-

Note: No additional base is strictly required as the imidazole released acts as a buffer, but adding 1 equiv of DIPEA can accelerate the reaction.

-

-

Workup: Dilute with DCM (50 mL). Wash with 1M HCl (to remove imidazole), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: The crude oil is often pure enough (>95%), but can be purified via flash chromatography (Ethyl Acetate/Hexane 1:1).

Module 3: Stereoselective Grignard Addition

Objective: Synthesize chiral ketones without tertiary alcohol byproducts.

Mechanism: The Stable Transition State

The success of this reaction relies on the stability of the tetrahedral intermediate. The Magnesium atom coordinates to both the carbonyl oxygen and the methoxy nitrogen, "locking" the intermediate and preventing the expulsion of the leaving group until the reaction is quenched with acid.

Figure 2: The Chelation-Controlled Mechanism preventing over-addition.

Protocol C: Grignard Addition

Reagents:

-

Chiral Weinreb Amide (from Module 2)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv.)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Nitrogen. Cool to 0°C .[5]

-

Addition: Add the Grignard reagent (6 mmol) dropwise via syringe.

-

Rate: Maintain temperature < 5°C to ensure kinetic control.

-

-

Incubation: Stir at 0°C for 1 hour. TLC should show complete consumption of the amide.

-

Quench (Critical): Pour the reaction mixture into cold 1M HCl.

-

Chemistry: The acid hydrolyzes the stable Mg-chelate, collapsing the tetrahedral intermediate to release the ketone and the N,O-dimethylhydroxylamine byproduct.

-

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

References & Validation

-

Schotten-Baumann Reaction Conditions:

-

Source: BenchChem Application Note. "An In-Depth Technical Guide to the Synthesis of N-Benzoyl-L-proline."

-

Relevance: Establishes the baseline protocol for the acylation step (Protocol A).

-

-

Weinreb Amide Synthesis & Utility:

-

Source: Semantic Scholar / ResearchGate. "Synthesis of Nα-protected aminoacid/peptide Weinreb amides."

-

URL:[Link]

-

Relevance: Validates the CDI and coupling agent protocols for amino acid derivatives (Protocol B).

-

-

Grignard Chemoselectivity:

-

Source: Common Organic Chemistry. "Grignard Reaction (RMgX + Weinreb Amide)."

-

URL:[Link]

-

Relevance: Confirms the stoichiometry and workup procedures for Protocol C.

-

-

Pharmaceutical Applications of D-Proline:

-

Source: ChemicalBook. "D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis."

-

Relevance: Provides the "Authoritative Grounding" for the executive summary regarding drug development utility.

-

Sources

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of Chiral Stationary Phases Using Benzoylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enantioseparation in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration, often mandate the marketing of single-enantiomer drugs to ensure safety and efficacy.[1] This necessitates robust and efficient methods for the separation and analysis of enantiomers, a process known as chiral resolution.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as one of the most powerful and versatile techniques for enantioseparation.[2][3] The efficacy of this method hinges on the specific interactions between the enantiomers and the chiral selector, a chiral molecule immobilized onto a solid support, typically silica gel.[1][2] Among the diverse array of chiral selectors, benzoylpyrrolidine derivatives have shown significant promise due to their rigid structure and multiple stereogenic centers, which facilitate effective chiral recognition.[4][5][6][7][8]

This guide provides a comprehensive overview and detailed protocols for the preparation of chiral stationary phases based on benzoylpyrrolidine derivatives. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and critical considerations for each stage of the process, ensuring both reproducibility and a deep understanding of the methodology.

Section 1: Synthesis of Benzoylpyrrolidine-Based Chiral Selectors

The journey to a high-performance CSP begins with the synthesis of the chiral selector. Pyrrolidine derivatives, often derived from readily available chiral pool starting materials like L-proline or L-hydroxyproline, serve as the foundational scaffold.[6] The benzoyl group is then introduced to enhance the chiral recognition capabilities of the molecule.

Rationale for Benzoylpyrrolidine Scaffolds

The selection of a benzoylpyrrolidine scaffold is deliberate. The pyrrolidine ring provides a conformationally restricted framework, which is crucial for creating a well-defined chiral environment. The benzoyl moiety, with its aromatic ring, can participate in π-π stacking interactions, while the amide linkage can act as a hydrogen bond donor and acceptor. These multiple interaction points are key to the "three-point interaction model," a widely accepted mechanism for chiral recognition where a stable diastereomeric complex is formed between the chiral selector and one of the enantiomers.[9][10]

General Synthetic Strategy

A common synthetic route involves the acylation of a chiral pyrrolidine derivative with a substituted benzoyl chloride. The specific substituents on the benzoyl ring can be varied to fine-tune the selectivity of the resulting CSP. For immobilization onto a silica support, the benzoylpyrrolidine derivative must be further functionalized with a reactive group, such as a vinyl or silane moiety.

Protocol 1: Synthesis of a Silane-Functionalized Benzoylpyrrolidine Chiral Selector

This protocol outlines the synthesis of (S)-1-(4-(triethoxysilyl)benzoyl)pyrrolidine-2-carboxamide, a versatile chiral selector ready for immobilization.

Materials:

-

(S)-Prolinamide

-

4-(Triethoxysilyl)benzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flasks

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-Prolinamide (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Benzoyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 4-(triethoxysilyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired silane-functionalized benzoylpyrrolidine derivative.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Section 2: Immobilization of the Chiral Selector onto Silica Gel

The covalent attachment of the chiral selector to the solid support is a critical step that ensures the stability and longevity of the CSP, allowing for a wider range of mobile phases to be used compared to coated phases.[11][12][13] The most common support material is porous silica gel due to its high surface area, mechanical stability, and well-established surface chemistry.[14]

The Chemistry of Immobilization

The triethoxysilyl group on our synthesized chiral selector will react with the silanol groups (Si-OH) on the surface of the silica gel. This reaction, typically carried out in a high-boiling point solvent like toluene, forms stable siloxane bonds (Si-O-Si), covalently linking the chiral selector to the support.

Workflow for Chiral Stationary Phase Preparation

Caption: Overall workflow for the preparation and evaluation of a benzoylpyrrolidine-based CSP.

Protocol 2: Covalent Immobilization of the Chiral Selector

Materials:

-

Synthesized silane-functionalized benzoylpyrrolidine chiral selector

-

Porous silica gel (e.g., 5 µm, 100 Å pore size)

-

Anhydrous toluene

-

Triethylamine (as a catalyst)

-

Methanol

-

Hexamethyldisilazane (HMDS) or similar end-capping reagent

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Silica Activation: Activate the silica gel by heating it at 150°C under vacuum for 4 hours to remove adsorbed water.

-

Immobilization Reaction: In a round-bottom flask, suspend the activated silica gel in anhydrous toluene. Add the synthesized chiral selector (typically 10-20% by weight of the silica) and a catalytic amount of triethylamine.

-

Reflux: Heat the mixture to reflux and maintain for 24-48 hours with constant stirring.

-

Washing: After cooling to room temperature, filter the modified silica gel and wash it sequentially with toluene, methanol, and dichloromethane to remove any unreacted selector and catalyst. A Soxhlet extraction with methanol for 12 hours is highly recommended for thorough cleaning.

-

End-capping: To block any remaining unreacted silanol groups, which can cause peak tailing, perform an end-capping step. Resuspend the washed silica in anhydrous toluene and add an excess of an end-capping reagent like HMDS. Reflux for 4-6 hours.

-

Final Washing and Drying: Filter the end-capped silica and wash thoroughly with toluene and methanol. Dry the final CSP under vacuum at 60°C for 12 hours.

Characterization of the Prepared CSP

It is essential to characterize the prepared CSP to determine the success of the immobilization process.

| Parameter | Analytical Technique | Purpose |

| Organic Loading | Elemental Analysis (C, H, N) or Thermogravimetric Analysis (TGA) | To quantify the amount of chiral selector immobilized on the silica surface. |

| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of characteristic functional groups of the chiral selector on the silica surface. |

| Surface Morphology | Scanning Electron Microscopy (SEM) | To observe the surface of the silica particles and ensure the immobilization process did not alter their physical integrity. |

Section 3: Column Packing and Performance Evaluation

The final step is to pack the prepared CSP into an HPLC column and evaluate its enantioseparation performance.

Protocol 3: Slurry Packing of the HPLC Column

Materials:

-

Prepared benzoylpyrrolidine CSP

-

Empty HPLC column (e.g., 150 mm x 4.6 mm)

-

Slurry packing solvent (e.g., isopropanol or a mixture of isopropanol and tetrachloromethane)

-

High-pressure pump for column packing

-

Ultrasonicator

Procedure:

-

Slurry Preparation: Prepare a slurry of the CSP in the packing solvent. The concentration will depend on the column dimensions and the packing equipment.

-

Degassing: Degas the slurry by ultrasonication for 10-15 minutes.

-

Packing: Pack the slurry into the empty HPLC column using a high-pressure pump according to the manufacturer's instructions for the packing equipment. A packing pressure of 4000-6000 psi is typically used.

-

Column Conditioning: Once packed, flush the column with a suitable mobile phase (e.g., hexane/isopropanol) at a low flow rate for several hours to condition and stabilize the packed bed.

Evaluation of Enantioseparation Performance

The performance of the newly packed column should be evaluated using a set of racemic standard compounds. The choice of analytes should ideally include molecules with different functional groups to assess the broad applicability of the CSP.

Experimental Conditions for Performance Evaluation:

-

Mobile Phase: A typical normal-phase mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio can be adjusted to optimize the separation.[15]

-

Flow Rate: Typically 0.5 - 1.5 mL/min for a 4.6 mm ID column.

-

Temperature: Ambient temperature is usually sufficient, but can be controlled to improve resolution.

-

Detection: UV detection at a wavelength where the analyte absorbs.

Key Performance Metrics:

-

Retention Factor (k'): A measure of the retention of an analyte on the column.

-

Separation Factor (α): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). A value greater than 1 indicates separation.

-

Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A resolution of 1.5 is considered baseline separation.

Immobilization Reaction Scheme

Caption: Covalent bonding of the silane-functionalized chiral selector to the silica surface.

Conclusion

The preparation of chiral stationary phases using benzoylpyrrolidine derivatives is a multi-step process that requires careful execution and a solid understanding of the underlying chemistry. By following the detailed protocols and considering the rationale behind each step as outlined in this guide, researchers can successfully develop robust and highly selective CSPs for a wide range of enantioseparation challenges in drug discovery and development. The ability to custom-synthesize and immobilize these chiral selectors provides a powerful tool for tackling difficult separations and advancing pharmaceutical analysis.

References

- Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC - IMC Krems University of Applied Sciences. (n.d.).

- Silica gel-immobilized multidisciplinary materials applicable in stereoselective organocatalysis and HPLC separation - RSC Publishing. (n.d.).

- Immobilization of chiral selector (A) onto silica gel via the epoxy-group. - ResearchGate. (n.d.).

- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PubMed Central. (2021, September 9).

- Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction - MDPI. (2021, August 29).

- (PDF) Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC - ResearchGate. (2025, April 7).

- Advantages of using immobilized stationary phases in chiral separations - Phenomenex. (n.d.).

- Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination - Semantic Scholar. (2021, August 29).

- (PDF) Chiral stationary phases for HPLC - ResearchGate. (2025, August 6).

- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4).

- Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation - PubMed. (2017, December 1).

- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).

- CHIRAL STATIONARY PHASES. (n.d.).

- Synthesis of N‐benzoylpyrrolidine | Download Scientific Diagram - ResearchGate. (n.d.).

- Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - RSC Publishing. (n.d.).

- Synthesis of a New Chiral Pyrrolidine - MDPI. (n.d.).

- Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (n.d.).

- Effect of content of chiral selector and pore size of core–shell type silica support on the performance of amylose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phases in nano-liquid chromatography and capillary electrochromatography | Request PDF - ResearchGate. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).

- The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives | Scilit. (n.d.).

- Solution-phase synthesis and evaluation of tetraproline chiral stationary phases.. (2012, April 1).

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. (2024, October 16).

- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.).

- Chiral arylpyrrolidinols: preparation and biological profile - PubMed. (n.d.).

- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.).

- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (2021, June 3).

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (n.d.).

- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. (n.d.).

- Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022) - PMC. (n.d.).

Sources

- 1. eijppr.com [eijppr.com]

- 2. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. research.imc.ac.at [research.imc.ac.at]

- 12. researchgate.net [researchgate.net]

- 13. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]

- 14. Silica gel-immobilized multidisciplinary materials applicable in stereoselective organocatalysis and HPLC separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. bujnochem.com [bujnochem.com]

Troubleshooting & Optimization

Minimizing racemization during synthesis of (2R)-1-benzoylpyrrolidine-2-carboxylic acid

Welcome to the technical support center for the stereoselective synthesis of (2R)-1-benzoylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on maintaining the chiral integrity of the proline starting material.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this synthesis?

A1: Racemization is the process by which the optically pure starting material, (2R)-pyrrolidine-2-carboxylic acid (L-proline), is converted into a mixture of both its (2R)- and (2S)-enantiomers during the benzoylation reaction.[1] This results in a loss of stereochemical integrity at the alpha-carbon (C2), yielding a final product with reduced enantiomeric excess (e.e.). This is highly undesirable in drug development, as different enantiomers can have vastly different pharmacological activities.

Q2: What is the primary mechanism leading to racemization during the N-acylation of proline?

A2: The most common pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The process unfolds as follows:

-

Activation: The carboxylic acid group of proline is activated by a coupling reagent or converted to an acyl chloride.

-

Cyclization: The carbonyl oxygen of the benzoyl group attacks the activated carboxyl group, forming the five-membered oxazolone ring.

-

Deprotonation: The proton on the alpha-carbon (the chiral center) of the oxazolone is now highly acidic and can be easily removed by a base.

-

Loss of Chirality: This deprotonation forms a planar, achiral enolate intermediate.

-

Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both (R) and (S) configurations, thus causing racemization.[1][3]

While proline's secondary amine structure makes it generally less susceptible to racemization than other amino acids because it cannot form the typical oxazolone, racemization can still occur, particularly under harsh conditions or with inappropriate reagents.[4][5] The mechanism can involve direct abstraction of the alpha-proton by a strong base, especially once the carboxylate is activated.[2][4]

Q3: How does the choice of base impact racemization?

A3: The base plays a critical role. Its function is to neutralize the acid generated during the reaction (e.g., HCl from benzoyl chloride).[6] However, a strong or sterically unhindered base can also abstract the alpha-proton from the chiral center, initiating racemization.[2][7]

-

Strong, small bases like triethylamine (TEA) are more likely to cause racemization due to their high basicity and ability to access the alpha-proton.[7]

-

Weaker, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they are less nucleophilic and their bulkiness makes it more difficult to abstract the alpha-proton, thus minimizing racemization.[4] For highly sensitive reactions, even more hindered bases like 2,4,6-collidine may be used.[4][7]

Q4: Can the solvent choice affect the outcome?

A4: Yes, the polarity of the solvent can influence the rate of racemization. While solvent choice is often dictated by reagent solubility, using less polar solvents like dichloromethane (DCM) may help reduce racemization compared to more polar solvents like dimethylformamide (DMF) in certain contexts.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Significant Racemization Detected in the Final Product (Low Enantiomeric Excess)

You've performed the synthesis, but chiral HPLC analysis shows a significant peak for the undesired (2S)-enantiomer.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for racemization issues.

Detailed Troubleshooting Steps

-

Review Your Base Selection:

-

Problem: You used a strong, non-hindered base like triethylamine (TEA) or pyridine. These bases can readily abstract the alpha-proton, especially from activated intermediates.[7]

-

Solution: Switch to a weaker, sterically hindered base. N-methylmorpholine (NMM) is an excellent first choice. N,N-diisopropylethylamine (DIPEA) is another common alternative.[4] Use the minimum amount of base necessary to neutralize the generated acid.[8]

-

-

Analyze Reaction Temperature:

-

Problem: The reaction was run at room temperature or higher. Higher temperatures provide more energy to overcome the activation barrier for both the desired reaction and the undesired racemization pathway.[8]

-

Solution: Perform the benzoylation at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature only if necessary. Maintaining low temperatures is crucial, especially during the addition of the acylating agent.[8]

-

-

Examine the Addition of Benzoyl Chloride:

-

Problem: The benzoyl chloride was added too quickly or as a single portion. This can cause local temperature spikes (exotherms) and high concentrations of the highly reactive acyl chloride, favoring side reactions including racemization.

-

Solution: Add the benzoyl chloride dropwise as a solution in an appropriate solvent (e.g., DCM) to the cooled, stirring reaction mixture of L-proline and the base. This maintains better temperature control and keeps the concentration of the activated species low.

-

-

Consider Reaction Time:

-

Problem: The reaction was left stirring for an unnecessarily long time after completion. Prolonged exposure of the activated product to the basic reaction medium can increase the extent of racemization.[9]

-

Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, proceed with the workup promptly.

-

Issue 2: Inconsistent or Poor Yields

While not directly a racemization issue, poor yields often tempt researchers to use harsher conditions (e.g., higher temperatures, longer times) that can induce racemization.

-

Check Reagent Quality:

-

Problem: The benzoyl chloride may have hydrolyzed to benzoic acid, or the proline may not be fully soluble.

-

Solution: Use freshly opened or distilled benzoyl chloride. Ensure your L-proline is dry and fully dissolved or suspended in the reaction solvent before adding other reagents. The classic Schotten-Baumann reaction uses a biphasic system (e.g., organic solvent and aqueous base) to overcome solubility issues.[10][11]

-

-

Optimize Stoichiometry:

-

Problem: Incorrect molar ratios of reactants.

-

Solution: Typically, a slight excess (1.05-1.2 equivalents) of benzoyl chloride is used. Ensure at least one equivalent of base is present to neutralize the HCl produced.[6]

-

Experimental Protocols

Protocol 1: Low-Racemization Benzoylation of L-Proline (Schotten-Baumann Conditions)

This protocol is optimized to minimize racemization by controlling temperature and the choice of base.

Materials:

-

(2R)-pyrrolidine-2-carboxylic acid (L-proline)

-

Benzoyl Chloride

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Diethyl Ether

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of Sodium Carbonate (2.5 eq). Cool the flask to 0°C in an ice-water bath.

-

Reagent Preparation: In a separate, dry flask, dissolve benzoyl chloride (1.1 eq) in an equal volume of dichloromethane (DCM).

-

Slow Addition: Add the benzoyl chloride solution dropwise to the vigorously stirring, cooled proline solution over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the L-proline spot has disappeared.

-

Workup - Quenching: Once complete, cool the mixture back to 0°C and slowly acidify with 1M HCl until the pH is ~2. A white precipitate of the product should form.

-

Extraction: Extract the aqueous layer three times with DCM or another suitable organic solvent.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Derivatization to Methyl Ester (for improved chromatography):

-

Dissolve a small sample (approx. 5 mg) of the final product in 1 mL of methanol.

-

Add 2-3 drops of thionyl chloride (SOCl₂) at 0°C.

-

Stir at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester derivative.

-

Dissolve the residue in the mobile phase for HPLC analysis.

HPLC Analysis:

-

Column: A chiral stationary phase column suitable for amino acid derivatives (e.g., CHIRALPAK series).[5]

-

Mobile Phase: Typically a mixture of hexane/isopropanol or another suitable non-polar/polar solvent system. The exact ratio will need to be optimized for your specific column.

-

Flow Rate: ~1.0 mL/min.

-

Detection: UV detector at a wavelength where the benzoyl group absorbs strongly (e.g., 230 nm or 254 nm).

-

Analysis: Inject the derivatized sample. The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas:

-

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Data Summary

The choice of reaction components is critical for preserving stereochemical integrity. The following table summarizes the general impact of different bases on racemization during N-acylation reactions.

| Base | Steric Hindrance | Basicity | Tendency for Racemization | Reference |

| Triethylamine (TEA) | Low | High | High | [7] |

| Pyridine | Low | Moderate | Moderate to High | [12] |

| N,N-Diisopropylethylamine (DIPEA) | High | High | Low to Moderate | [4] |

| N-Methylmorpholine (NMM) | Moderate | Moderate | Low | [4][7] |

| 2,4,6-Collidine | High | Moderate | Very Low | [4][7] |

Mechanistic Visualization

The following diagram illustrates the primary pathway for base-induced racemization of an N-acylated amino acid through an oxazolone intermediate. While proline itself is resistant to forming this specific intermediate, the principle of alpha-proton abstraction by a base from an activated species remains the core issue.

Caption: Generalized oxazolone mechanism for racemization.

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. Retrieved from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

-

Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993, May). PubMed. Retrieved from [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021, November 19). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]

-

Schotten-Baumann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

Improving yield of N-benzoyl-D-proline in Schotten-Baumann reaction

Topic: Improving yield of N-benzoyl-D-proline in Schotten-Baumann reaction Audience: Researchers, Process Chemists, and Drug Development Scientists

Diagnostic: Why Your Yield is Low

Before altering your protocol, you must understand the kinetic competition occurring in your flask. The Schotten-Baumann reaction is a race between two pathways: the desired acylation of the amine and the parasitic hydrolysis of the acyl chloride.

The Kinetic Competition

The yield of N-benzoyl-D-proline depends entirely on the ratio of

-

Pathway A (Desired): D-Proline (Nucleophile) attacks Benzoyl Chloride

N-Benzoyl-D-Proline. -

Pathway B (Parasitic): Hydroxide (Base) attacks Benzoyl Chloride

Benzoic Acid.

Critical Failure Point: D-Proline has a secondary amine with a pKa of approximately 10.6 .

-

If pH < 10.6: The amine is protonated (

) and cannot react. -

If pH > 12.0: The concentration of

is high enough that hydrolysis (Pathway B) outcompetes acylation.

Visualizing the Competition

The following diagram illustrates the kinetic pathways and where yield loss occurs.

Figure 1: Kinetic competition between product formation and reagent hydrolysis.

Optimized Protocol: The "Controlled Addition" Method

Standard Schotten-Baumann protocols often fail because they dump reagents too quickly, causing localized pH spikes and thermal runaways. Use this optimized SOP.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| D-Proline | 1.0 | Substrate | Dissolve in 1M NaOH first.[1] |

| Benzoyl Chloride | 1.2 - 1.5 | Reagent | Excess required to account for hydrolysis. |

| NaOH (Total) | 2.2 - 2.5 | Base | Neutralizes HCl byproduct and maintains pH. |

| Solvent | - | Water/DCM | Biphasic system helps protect acyl chloride. |

Step-by-Step Procedure

-

Dissolution (The Base Pool): Dissolve D-Proline (10 mmol) in 1M NaOH (10 mL). Cool the solution to 0–5°C in an ice bath.

-

Why: Low temperature slows down the hydrolysis of benzoyl chloride more than it slows the acylation.

-

-

Simultaneous Addition (The "Sweet Spot"): Simultaneously add:

-

Benzoyl Chloride (12-15 mmol) dropwise.

-

2M NaOH solution dropwise.

-

Critical: Monitor pH with a probe or paper. Maintain pH 10–11 throughout addition. Do NOT let it exceed pH 12.

-

-

The Aging Phase: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Why: Ensures conversion of any remaining intermediate species.

-

-

The "Pre-Acidification" Wash (Crucial for Purity): Extract the alkaline reaction mixture with Diethyl Ether or DCM (2 x 15 mL). Discard the organic layer. [1]

-

Why: This removes unreacted benzoyl chloride and neutral organic impurities before you acidify. The product (as a sodium salt) stays in the water.

-

-

Precipitation: Cool the aqueous layer back to 0°C. Acidify slowly with concentrated HCl to pH 1–2. The product will precipitate as a white solid/oil.

Purification Strategy: Separating the Impurity

The most common user complaint is: "My product is contaminated with Benzoic Acid." Since both the product and the impurity are carboxylic acids, they co-precipitate upon acidification. You must exploit their solubility differences.

Solubility Profile

| Solvent | N-Benzoyl-D-Proline | Benzoic Acid |

| Cold Water | Insoluble | Slightly Soluble |

| Hot Water | Soluble | Soluble |

| Hexanes | Insoluble | Soluble (forms dimers) |

| Ether | Soluble | Soluble |

The "Hexane Wash" Technique

Instead of struggling with difficult recrystallizations immediately, use trituration.

-

Filter the crude precipitate and dry it thoroughly.

-

Suspend the solid in warm hexanes (30–40°C).

-

Stir vigorously for 20 minutes.

-

Mechanism:[2] Benzoic acid dissolves in hexanes; N-benzoyl-proline does not.

-

-

Filter the suspension.[3][4] The solid collected is your purified N-benzoyl-D-proline.

-

Optional: Recrystallize the final solid from hot water or water/ethanol (9:1) if ultra-high purity (>99%) is required.

Purification Workflow Diagram

Figure 2: Purification logic to remove benzoic acid impurity.

Green Chemistry Alternative: PEG-400

For researchers looking to avoid chlorinated solvents or harsh biphasic conditions, Polyethylene Glycol (PEG-400) acts as a phase transfer catalyst and solvent, often improving yields to >90%.

-

Protocol:

-

Dissolve D-Proline in minimal saturated

. -

Add PEG-400 (approx. 5-10 mL per gram of proline).

-

Add Benzoyl Chloride slowly.

-

Stir at Room Temp.

-

Pour onto crushed ice/water to precipitate.

-

-

Advantage: Milder conditions reduce hydrolysis; PEG-400 stabilizes the transition state.

Troubleshooting & FAQ

Q: My product is oiling out instead of crystallizing upon acidification. What do I do? A: This is common with N-acylated amino acids.

-

Seed it: Add a tiny crystal of pure product if available.

-

Scratch: Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

-

Freeze: Place the oiled mixture in a -20°C freezer overnight. The oil often solidifies into a hard mass that can be broken up and filtered.

Q: Can I use Triethylamine (TEA) instead of NaOH? A: Yes, but TEA is an organic base. You will need to use an organic solvent (like DCM) for the reaction (single phase).

-

Warning: Separation of the TEA-HCl salt can be annoying. You must wash the organic layer extensively with dilute acid (1M HCl) to remove the TEA before evaporating.

Q: The product has a slight pink/brown color. A: This indicates oxidation, likely from trace phenol impurities in the benzoyl chloride or old reagents.

-